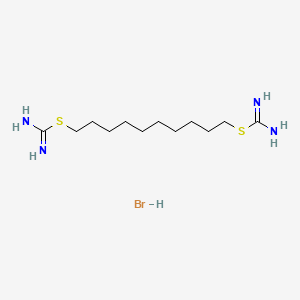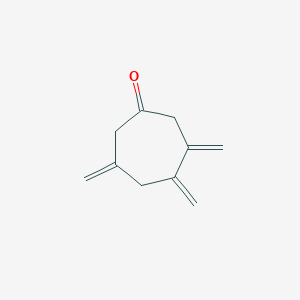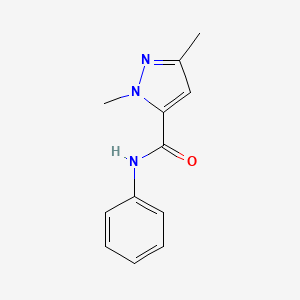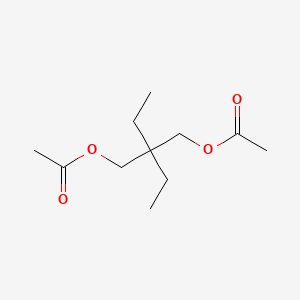
1,3-Propanediol, 2,2-diethyl-, diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-diethyl-, diacetate is an organic compound with the molecular formula C9H16O4. It is a derivative of 1,3-propanediol, where two hydrogen atoms are replaced by diethyl groups and the hydroxyl groups are acetylated. This compound is known for its applications in various chemical processes and industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Propanediol, 2,2-diethyl-, diacetate can be synthesized through the esterification of 1,3-propanediol, 2,2-diethyl- with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-diethyl-, diacetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to yield 1,3-propanediol, 2,2-diethyl- and acetic acid.
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases can be used as reagents.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1,3-Propanediol, 2,2-diethyl- and acetic acid.
Oxidation: Corresponding aldehydes or acids.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-diethyl-, diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mécanisme D'action
The mechanism of action of 1,3-propanediol, 2,2-diethyl-, diacetate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release 1,3-propanediol, 2,2-diethyl-, which can then participate in various biochemical reactions. The acetate groups can also be involved in acetylation reactions, influencing the activity of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Propanediol, 2,2-dimethyl-, diacetate: Similar in structure but with dimethyl groups instead of diethyl groups.
Neopentyl glycol diacetate: Another similar compound with different alkyl groups.
Uniqueness
1,3-Propanediol, 2,2-diethyl-, diacetate is unique due to its specific diethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where these properties are desired.
Propriétés
Numéro CAS |
63834-77-5 |
|---|---|
Formule moléculaire |
C11H20O4 |
Poids moléculaire |
216.27 g/mol |
Nom IUPAC |
[2-(acetyloxymethyl)-2-ethylbutyl] acetate |
InChI |
InChI=1S/C11H20O4/c1-5-11(6-2,7-14-9(3)12)8-15-10(4)13/h5-8H2,1-4H3 |
Clé InChI |
QERZBQVBUHVAFS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(COC(=O)C)COC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
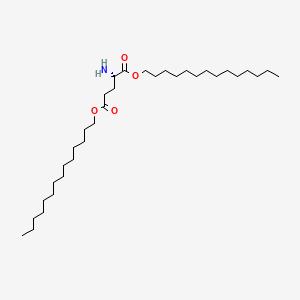
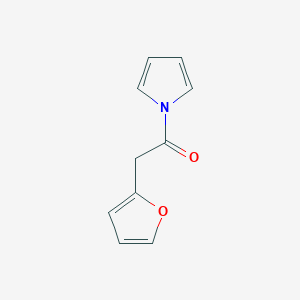
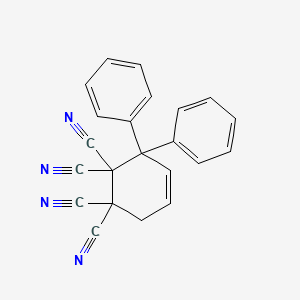
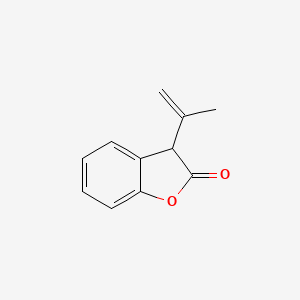
![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
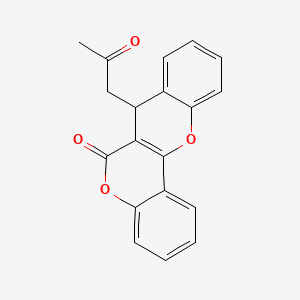

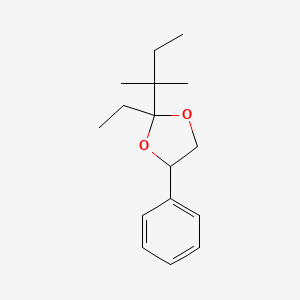
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
